Cas no 2680762-65-4 (5-acetyl-1H,4H,5H,6H,7H,8H-pyrrolo3,2-cazepine-2-carboxylic acid)

5-Acetyl-1H,4H,5H,6H,7H,8H-pyrrolo[3,2-c]azepine-2-carboxylic acid is a heterocyclic compound featuring a fused pyrrole-azepine core with an acetyl substituent and a carboxylic acid functional group. This structure imparts versatility in synthetic applications, particularly in medicinal chemistry, where it may serve as a key intermediate for the development of pharmacologically active molecules. The presence of both acetyl and carboxylic acid moieties enhances its reactivity, enabling further derivatization or conjugation. Its rigid bicyclic framework offers potential for exploring structure-activity relationships in drug discovery. The compound is of interest due to its balanced polarity and potential for selective interactions in biological systems. Proper handling and storage are recommended to maintain stability.
5-acetyl-1H,4H,5H,6H,7H,8H-pyrrolo3,2-cazepine-2-carboxylic acid structure
2680762-65-4 structure
商品名:5-acetyl-1H,4H,5H,6H,7H,8H-pyrrolo3,2-cazepine-2-carboxylic acid
CAS番号:2680762-65-4
MF:C11H14N2O3
メガワット:222.240462779999
CID:5649006
PubChem ID:165911563

5-acetyl-1H,4H,5H,6H,7H,8H-pyrrolo3,2-cazepine-2-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 2680762-65-4
    • EN300-28274080
    • 5-acetyl-1H,4H,5H,6H,7H,8H-pyrrolo[3,2-c]azepine-2-carboxylic acid
    • 5-acetyl-1H,4H,5H,6H,7H,8H-pyrrolo3,2-cazepine-2-carboxylic acid
    • インチ: 1S/C11H14N2O3/c1-7(14)13-4-2-3-9-8(6-13)5-10(12-9)11(15)16/h5,12H,2-4,6H2,1H3,(H,15,16)
    • InChIKey: UAWJRPLCQKWOTJ-UHFFFAOYSA-N
    • ほほえんだ: O=C(C)N1CC2C=C(C(=O)O)NC=2CCC1

計算された属性

  • せいみつぶんしりょう: 222.10044231g/mol
  • どういたいしつりょう: 222.10044231g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 16
  • 回転可能化学結合数: 1
  • 複雑さ: 306
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.3
  • トポロジー分子極性表面積: 73.4Ų

5-acetyl-1H,4H,5H,6H,7H,8H-pyrrolo3,2-cazepine-2-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-28274080-0.5g
5-acetyl-1H,4H,5H,6H,7H,8H-pyrrolo[3,2-c]azepine-2-carboxylic acid
2680762-65-4 95.0%
0.5g
$1385.0 2025-03-19
Enamine
EN300-28274080-0.1g
5-acetyl-1H,4H,5H,6H,7H,8H-pyrrolo[3,2-c]azepine-2-carboxylic acid
2680762-65-4 95.0%
0.1g
$1269.0 2025-03-19
Enamine
EN300-28274080-0.05g
5-acetyl-1H,4H,5H,6H,7H,8H-pyrrolo[3,2-c]azepine-2-carboxylic acid
2680762-65-4 95.0%
0.05g
$1212.0 2025-03-19
Enamine
EN300-28274080-5g
5-acetyl-1H,4H,5H,6H,7H,8H-pyrrolo[3,2-c]azepine-2-carboxylic acid
2680762-65-4
5g
$4184.0 2023-09-09
Enamine
EN300-28274080-1g
5-acetyl-1H,4H,5H,6H,7H,8H-pyrrolo[3,2-c]azepine-2-carboxylic acid
2680762-65-4
1g
$1442.0 2023-09-09
Enamine
EN300-28274080-1.0g
5-acetyl-1H,4H,5H,6H,7H,8H-pyrrolo[3,2-c]azepine-2-carboxylic acid
2680762-65-4 95.0%
1.0g
$1442.0 2025-03-19
Enamine
EN300-28274080-5.0g
5-acetyl-1H,4H,5H,6H,7H,8H-pyrrolo[3,2-c]azepine-2-carboxylic acid
2680762-65-4 95.0%
5.0g
$4184.0 2025-03-19
Enamine
EN300-28274080-10.0g
5-acetyl-1H,4H,5H,6H,7H,8H-pyrrolo[3,2-c]azepine-2-carboxylic acid
2680762-65-4 95.0%
10.0g
$6205.0 2025-03-19
Enamine
EN300-28274080-2.5g
5-acetyl-1H,4H,5H,6H,7H,8H-pyrrolo[3,2-c]azepine-2-carboxylic acid
2680762-65-4 95.0%
2.5g
$2828.0 2025-03-19
Enamine
EN300-28274080-0.25g
5-acetyl-1H,4H,5H,6H,7H,8H-pyrrolo[3,2-c]azepine-2-carboxylic acid
2680762-65-4 95.0%
0.25g
$1328.0 2025-03-19

5-acetyl-1H,4H,5H,6H,7H,8H-pyrrolo3,2-cazepine-2-carboxylic acid 関連文献

5-acetyl-1H,4H,5H,6H,7H,8H-pyrrolo3,2-cazepine-2-carboxylic acidに関する追加情報

5-Acetyl-1H,4H,5H,6H,7H,8H-Pyrrolo[3,2-c]azepine-2-carboxylic Acid: A Comprehensive Overview

The compound 5-Acetyl-1H,4H,5H,6H,7H,8H-pyrrolo[3,2-c]azepine-2-carboxylic acid (CAS No. 2680762-65-4) is a fascinating molecule with a unique structure and potential applications in various fields. This compound belongs to the class of heterocyclic compounds, which are known for their diverse chemical properties and biological activities. The molecule consists of a pyrroloazepine core with an acetyl group at position 5 and a carboxylic acid group at position 2. Its structure makes it a promising candidate for research in drug discovery and material science.

Recent studies have highlighted the potential of pyrroloazepine derivatives in the development of new drugs. For instance, researchers have explored the ability of these compounds to act as inhibitors of certain enzymes or receptors involved in disease pathways. The acetyl group at position 5 of this compound adds to its versatility by potentially enhancing its solubility or bioavailability. Additionally, the carboxylic acid group at position 2 can serve as a site for further functionalization or conjugation with other molecules.

One of the most intriguing aspects of 5-Acetyl-1H,4H,5H,6H,7H,8H-pyrrolo[3,2-c]azepine-2-carboxylic acid is its ability to exhibit fluorescence under certain conditions. This property has led to its consideration as a potential probe for imaging applications in biology and medicine. Fluorescent molecules are highly valuable in tracking cellular processes and diagnosing diseases at the molecular level.

In terms of synthesis, this compound can be prepared through various routes depending on the starting materials and reaction conditions. One common approach involves the cyclization of appropriately substituted precursors under acidic or basic conditions. The synthesis of such heterocyclic compounds often requires precise control over reaction parameters to ensure high yields and purity.

The pyrroloazepine core of this compound is also known for its stability and resistance to degradation under physiological conditions. This makes it an attractive scaffold for drug design where stability is a critical factor. Furthermore, the presence of both an acetyl and carboxylic acid group allows for additional functionalization or modification to tailor the compound's properties for specific applications.

Recent advancements in computational chemistry have enabled researchers to predict the behavior of 5-Acetyl-1H,4H,5H,6H,7H,8H-pyrrolo[3,2-c]azepine-2-carboxylic acid with greater accuracy. By using molecular modeling techniques such as docking studies and quantum mechanics calculations, scientists can gain insights into how this compound interacts with biological targets at the molecular level.

In conclusion,5-Acetyl-1H

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